molecular formula C24H36O5 B3331367 Treprestinil methyl ester CAS No. 81845-98-9

Treprestinil methyl ester

Cat. No.: B3331367
CAS No.: 81845-98-9
M. Wt: 404.5 g/mol
InChI Key: AMLGYPBESXMWIK-SXFAUFNYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Treprostinil (B120252) Methyl Ester within Prostanoid Analog Research

Prostanoids are a subclass of eicosanoids that play crucial roles in various physiological processes. Research into synthetic prostanoid analogs aims to create molecules with improved stability, receptor selectivity, and pharmacokinetic profiles compared to their naturally occurring counterparts like prostacyclin (PGI2) researchgate.netdrugbank.com. Treprostinil is a stable and potent tricyclic analog of prostacyclin, noted for its vasodilatory properties and inhibition of platelet aggregation drugbank.commusechem.com.

Within this context, Treprostinil methyl ester represents a specific, targeted modification of the parent Treprostinil molecule. In prostanoid research, the carboxylic acid group is crucial for biological activity at certain receptors, such as the IP receptor ucl.ac.uk. Modifying this group, as in the formation of a methyl ester, fundamentally alters the molecule's properties. This makes the ester a valuable tool for researchers studying structure-activity relationships and the chemical requirements for receptor binding and activation nih.govresearchgate.net. It serves as a non-acidic counterpart to Treprostinil, allowing for controlled experiments to probe the function of the carboxylate moiety.

Significance of Esterified Treprostinil Derivatives in Pharmacological and Synthetic Studies

The esterification of Treprostinil, creating derivatives like the methyl, ethyl, or more complex alkyl esters, is a significant strategy in both pharmacology and chemical synthesis ucl.ac.ukgoogle.com.

In pharmacological research, esterification is a primary method for creating prodrugs. A prodrug is an inactive or less active compound that is metabolized into the active parent drug within the body google.com. Ester derivatives of Treprostinil, such as Treprostinil palmitil, are designed to be hydrolyzed by endogenous esterases in the body to slowly release active Treprostinil researchgate.net. This approach aims to achieve a more sustained therapeutic effect and reduce side effects associated with the high peak plasma concentrations of the parent drug researchgate.netresearchgate.net. While larger alkyl esters are often used in these long-acting formulations, Treprostinil methyl ester serves as a foundational model for studying the chemical and enzymatic stability of the ester linkage itself.

In synthetic studies, the carboxylic acid of Treprostinil can interfere with reactions targeting other functional groups on the molecule, such as its two secondary hydroxyls ucl.ac.uk. To circumvent this, chemists often convert the carboxylic acid into an ester, like the methyl or ethyl ester, which acts as a protecting group ucl.ac.uk. This protection strategy allows for chemical modifications elsewhere on the molecule. For instance, attempts to directly modify the hydroxyl groups of Treprostinil can be complicated, but converting it to an ester (e.g., Treprostinil ethyl ester) can facilitate subsequent reactions ucl.ac.uk. After the desired modifications are complete, the ester group can be hydrolyzed back to the carboxylic acid to yield the final desired derivative ucl.ac.uk.

Table 1: Physicochemical Properties of Treprostinil Methyl Ester
PropertyValueReference
Chemical FormulaC24H36O5 synzeal.com
Chemical NameMethyl 2-(((1R,2R,3aS,9aS)-2-hydroxy-1-((S)-3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-yl)oxy)acetate synzeal.com
StereochemistryStereospecific, derived from Treprostinil synzeal.comresearchgate.net

Overview of Research Trajectories for Treprostinil Methyl Ester

Current and future research involving Treprostinil methyl ester and related derivatives is focused on several key trajectories:

Advanced Prodrug Development: A primary research direction is the design of novel, long-acting ester prodrugs of Treprostinil. Studies have explored how varying the length of the alkyl ester chain (from ethyl to hexadecyl) affects the rate of conversion back to Treprostinil and the duration of action researchgate.netthieme-connect.de. Treprostinil palmitil (a hexadecyl ester) has been developed as an inhalation powder, designed for sustained release in the lungs researchgate.netinsmed.com. Treprostinil methyl ester serves as a fundamental benchmark in these studies for comparing rates of hydrolysis and formulation properties.

Novel Synthetic Pathways: Organic chemists continue to explore more efficient and stereoselective total syntheses of Treprostinil researchgate.netresearchgate.net. These complex synthetic routes often involve numerous steps where intermediates are protected to prevent unwanted side reactions. Ester forms, including the methyl ester, are frequently employed in these multi-step syntheses researchgate.netresearchgate.net. Research focuses on improving the yields and scalability of these synthetic routes, where the methyl ester can be a crucial, characterizable intermediate before the final deprotection step to yield the active pharmaceutical ingredient.

Analytical Standards and Impurity Profiling: In the manufacturing and quality control of Treprostinil, reference standards for related substances and potential impurities are essential. Treprostinil methyl ester is used as an analytical standard for developing and validating methods (e.g., HPLC) to detect it as a potential impurity in the final drug product synzeal.com. Its well-defined chemical structure allows for precise identification and quantification in complex mixtures synzeal.com.

Table 2: Research Applications of Esterified Treprostinil Derivatives
Derivative TypeResearch ApplicationExample / FindingReference
Simple Alkyl Esters (e.g., Methyl, Ethyl)Synthetic Intermediates / Protecting GroupsTreprostinil ethyl ester was prepared in 88% yield via Fisher esterification to protect the carboxylic acid during subsequent reactions. ucl.ac.uk
Long-Chain Alkyl Esters (e.g., Palmitil)Long-Acting Prodrug DevelopmentTreprostinil palmitil (a C16 ester) is developed as an inhaled prodrug for sustained release of Treprostinil. researchgate.netresearchgate.netinsmed.com
Methyl EsterAnalytical Reference StandardUsed for analytical method development and quality control applications during the production of Treprostinil. synzeal.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O5/c1-3-4-5-8-18(25)10-11-19-20-12-16-7-6-9-23(29-15-24(27)28-2)21(16)13-17(20)14-22(19)26/h6-7,9,17-20,22,25-26H,3-5,8,10-15H2,1-2H3/t17-,18-,19+,20-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLGYPBESXMWIK-SXFAUFNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81845-98-9
Record name Treprestinil methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081845989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TREPRESTINIL METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67K59PC7YH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preclinical Pharmacological Characterization and Mechanism of Action Studies of Ester Prodrugs of Treprostinil Including Mechanistic Relevance to Treprostinil Methyl Ester Research

In Vitro Receptor Binding and Cellular Signaling Investigations

Radioligand binding assays have shown that treprostinil (B120252) has a high affinity for the human prostanoid EP2 and IP receptors. nih.gov It also binds to the prostaglandin (B15479496) D2 receptor 1 (DP1). drugbank.commdpi.com Notably, treprostinil exhibits a tenfold higher affinity for the EP2 receptor compared to the IP receptor, a characteristic that distinguishes it from other prostacyclin mimetics like selexipag's active metabolite, which is highly specific for the IP receptor. nih.gov This interaction with multiple G-protein coupled receptors, particularly the upregulation of EP2 receptors in conditions like pulmonary arterial hypertension (PAH), may be crucial for its therapeutic activity, especially in scenarios where IP receptor expression is downregulated. nih.gov

The activation of these receptors, which are coupled to the Gαs protein, initiates a signaling cascade by stimulating the enzyme adenylyl cyclase. patsnap.comcusabio.comdp.tech

Table 1: Prostanoid Receptor Binding Profile of Treprostinil

Receptor Subtype Binding Affinity Reference
Prostaglandin E2 Receptor 2 (EP2) High nih.gov
Prostacyclin Receptor (IP) High nih.gov

This table summarizes the known high-affinity interactions of treprostinil with various prostanoid receptors based on preclinical binding assays.

The binding of treprostinil to its cognate receptors, such as IP and EP2, activates adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.comcusabio.com This leads to an elevation of intracellular cAMP levels, a key second messenger responsible for mediating many of treprostinil's downstream effects. drugbank.compatsnap.comnih.govnih.gov Studies in human pulmonary arterial smooth muscle cells (PASMCs) have demonstrated that treprostinil causes a dose- and time-dependent increase in cAMP levels. nih.govnih.govplos.org

Elevated cAMP activates several downstream effector proteins, most notably Protein Kinase A (PKA). patsnap.com PKA, in turn, phosphorylates various target proteins, leading to cellular responses such as smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation. drugbank.compatsnap.com Beyond the PKA pathway, treprostinil-induced cAMP can also suppress the extracellular regulated kinase (ERK) pathway, a key signaling cascade involved in cell proliferation. nih.gov This suppression can be transmitted through a PKA-independent pathway involving the activation of Rap proteins, which sequester Ras and limit ERK activity. nih.gov Research in human lung fibroblasts indicates that a sustained elevation of cAMP in the nucleus is necessary for the efficient inhibition of growth factor-induced nuclear ERK and subsequent fibroblast proliferation. nih.gov

Treprostinil has demonstrated significant anti-remodeling effects in preclinical studies using isolated cell models relevant to pulmonary arterial hypertension. In human PASMCs from PAH patients, treprostinil dose-dependently reduces proliferation induced by growth factors like platelet-derived growth factor (PDGF-BB). nih.govnih.govplos.org This anti-proliferative effect is mediated by the cAMP signaling pathway, which involves the upregulation of C/EBP-α and the cell cycle inhibitor p21. nih.govnih.govplos.org The activation of the EP2 receptor by treprostinil is considered a key contributor to its anti-proliferative actions. nih.gov

Furthermore, treprostinil influences extracellular matrix (ECM) remodeling, a critical component of vascular pathology in PAH. nih.govnih.gov In PASMCs, treprostinil significantly reduces the PDGF-BB-induced secretion of pro-remodeling factors such as Transforming Growth Factor-β1 (TGF-β1) and Connective Tissue Growth Factor (CTGF). nih.govnih.govresearchgate.net This action, which is dependent on cAMP generation, leads to a decrease in the synthesis and deposition of key ECM proteins, including collagen type I and fibronectin. nih.govnih.govplos.org However, the deposition of other matrix components, like collagen IV, may not be affected. nih.govnih.gov In human lung fibroblasts, treprostinil, acting through the EP2 receptor, has also been shown to inhibit the TGF-β1-induced gene expression associated with collagen synthesis. bohrium.com

Table 2: Anti-Remodeling Effects of Treprostinil in Human PASMCs

Parameter Effect of Treprostinil Mediating Pathway Reference
Cell Proliferation (PDGF-induced) Inhibition cAMP-C/EBP-α-p21 nih.govnih.govplos.org
TGF-β1 Secretion Reduction cAMP nih.govnih.gov
CTGF Secretion Reduction cAMP nih.govnih.gov
Collagen Type I Deposition Reduction cAMP nih.govnih.govplos.org

This table summarizes the observed effects of treprostinil on key parameters of cellular proliferation and extracellular matrix remodeling in human pulmonary arterial smooth muscle cells (PASMCs).

Enzymatic Biotransformation and Prodrug Activation Mechanisms

Ester prodrugs of treprostinil, such as treprostinil methyl ester, are designed to be pharmacologically inactive molecules that undergo enzymatic conversion in the body to release the active parent compound, treprostinil. nih.govucl.ac.uk This strategy can be employed to modify the pharmacokinetic profile of the drug, potentially enabling sustained release and localized activity. researchgate.net

The activation of ester-based prodrugs is dependent on the activity of endogenous hydrolytic enzymes known as esterases. nih.govresearchgate.netmdpi.com In the context of treprostinil ester prodrugs developed for inhalation, preclinical research has focused on identifying the key enzymes within the lung responsible for this bioconversion.

Studies investigating treprostinil palmitil, a long-chain ester prodrug of treprostinil, have identified Lipoprotein Lipase (LPL) as a key enzyme responsible for its hydrolysis into active treprostinil within the lungs. nih.gov In vitro activity assays comparing various lung enzymes demonstrated that LPL had greater hydrolyzing activity than other tested enzymes. nih.gov Further studies using cultured human lung cells confirmed the conversion of treprostinil palmitil to treprostinil. researchgate.net The presence of LPL in the lung provides a mechanism for the localized and sustained release of treprostinil from an inhaled ester prodrug formulation. researchgate.netnih.gov

The rate of enzymatic hydrolysis is a critical factor in prodrug design, as it determines the rate of release of the active drug. In vitro and ex vivo studies are used to characterize these kinetics. nih.govmdpi.comnih.gov

For treprostinil ester prodrugs, screening assays have shown that the rate of conversion to treprostinil is dependent on the structure of the ester chain. nih.gov For example, treprostinil palmitil, which has a 16-carbon alkyl chain, exhibited a slower rate of conversion compared to treprostinil prodrugs with shorter alkyl chains (e.g., 2-8 carbons). nih.gov This slower hydrolysis contributes to a prolonged duration of action.

While specific kinetic data for treprestinil methyl ester is not detailed in the provided context, studies on other ester prodrugs illustrate the principles of hydrolysis kinetics. For instance, the hydrolysis of a geraniol-ferulic acid ester prodrug followed pseudo-first-order kinetics and occurred at different rates in various biological media, with a half-life of approximately 20 minutes in rat whole blood and about 194 minutes in human whole blood. mdpi.com Such studies are essential for predicting the in vivo performance of a prodrug by establishing its rate of activation in relevant biological environments. nih.gov

Impact of Ester Chain Length and Structure on Conversion Rate

The development of treprostinil ester prodrugs is a strategy to modify the pharmacokinetic profile of the parent drug, treprostinil, aiming for sustained release and targeted delivery, particularly to the lungs. A critical factor determining the efficacy and duration of action of these prodrugs is the rate at which they are hydrolyzed by endogenous enzymes, such as esterases, to release the active treprostinil moiety. tandfonline.com Research has demonstrated a clear relationship between the alkyl chain length of the ester and its conversion rate.

Screening assays comparing various treprostinil alkyl esters have shown that the rate of conversion to treprostinil is inversely related to the length of the ester's carbon chain. nih.gov Prodrugs with shorter alkyl chains, which would include treprostinil methyl ester (a one-carbon chain), are hydrolyzed more rapidly. tandfonline.com In contrast, long-chain ester prodrugs, such as treprostinil palmitil (a 16-carbon chain), exhibit a much slower rate of conversion. nih.gov This slower hydrolysis of long-chain esters like treprostinil palmitil is a deliberate design choice to create a sustained-release profile suitable for less frequent administration. tandfonline.com

The selection of a specific ester chain length is therefore a key determinant of the prodrug's pharmacokinetic and pharmacodynamic profile. While a long-chain ester like treprostinil palmitil provides a sustained release of treprostinil over a 24-hour period, a short-chain ester like treprostinil methyl ester would be expected to have a much faster onset of action and a shorter duration of effect due to its rapid hydrolysis. tandfonline.com

Table 1: Relationship Between Ester Chain Length and Conversion Rate
Ester Prodrug TypeRelative Carbon Chain LengthObserved Conversion Rate to TreprostinilExpected Duration of Action
Short-Alkyl Chain Esters (e.g., Methyl, Ethyl)Short (1-8 carbons)Rapid nih.govShort
Long-Alkyl Chain Esters (e.g., Palmitil)Long (16 carbons)Slow nih.govSustained / Long tandfonline.com

In Vivo Preclinical Pharmacological Investigations in Animal Models

Assessment of Vasodilatory Effects and Pulmonary Hemodynamics

Preclinical studies in various animal models have confirmed the potent vasodilatory effects of treprostinil ester prodrugs. The active molecule, treprostinil, is a prostacyclin analogue that directly dilates pulmonary and systemic arterial vascular beds. unitedbyph.comtyvasohcp.comdrugbank.com The prodrug approach, particularly with inhaled formulations, aims to deliver treprostinil directly to the lungs, maximizing local therapeutic effects while minimizing systemic exposure. tyvasohcp.com

In studies using hypoxia-challenged rats, inhaled long-chain ester prodrugs like hexadecyl-treprostinil (C16TR) produced a dose-dependent and sustained pulmonary vasodilation. nih.govresearchgate.net These effects were observed over several hours, demonstrating the ability of the prodrug to provide prolonged inhibition of pulmonary vasoconstriction. nih.govresearchgate.netnih.gov For instance, one study noted that while inhaled treprostinil lost its effect by 3 hours, the ester prodrug's vasodilatory action was sustained. nih.govresearchgate.net Similar efficacy in inhibiting pulmonary vasoconstriction induced by the thromboxane (B8750289) mimetic U46619 was demonstrated in rats and dogs. nih.gov These findings highlight the potential of ester prodrugs to provide extended therapeutic action on pulmonary hemodynamics.

Evaluation of Anti-Remodeling Actions in Disease Models

Beyond its vasodilatory effects, treprostinil is known to inhibit smooth muscle cell proliferation, a key component of the vascular remodeling seen in pulmonary arterial hypertension (PAH). unitedbyph.comtyvasohcp.com Preclinical studies suggest that treprostinil achieves this by increasing intracellular cyclic adenosine monophosphate (cAMP), which in turn inhibits signaling pathways responsible for cell proliferation and the deposition of extracellular matrix proteins like collagen type I and fibronectin. nih.govnih.govplos.org

In animal models of PAH, such as the sugen/hypoxia rat model, inhaled treprostinil ester prodrugs have shown significant anti-remodeling effects. Treprostinil palmitil inhalation suspension was found to be more effective than intravenously infused treprostinil at inhibiting pulmonary vascular remodeling, an effect likely driven by the high local concentrations of the active drug in the lungs. nih.gov Another study in a mouse model of PAH demonstrated that treprostinil treatment attenuated occlusive pulmonary vascular remodeling. mdpi.com These findings indicate that local delivery of treprostinil via an ester prodrug can effectively target the pathological remodeling of pulmonary arteries.

Table 2: Summary of Preclinical Anti-Remodeling Effects
Animal ModelCompoundKey FindingsReference
Sugen/Hypoxia Rat Model of PAHTreprostinil Palmitil Inhalation SuspensionMore efficacious in inhibiting pulmonary vascular remodeling compared to IV treprostinil. nih.gov
Egln1Tie2Cre Mouse Model of PAHTreprostinilSignificantly reduced occlusive vascular remodeling compared to vehicle. mdpi.com
Human Pulmonary Arterial Smooth Muscle Cells (In Vitro)TreprostinilReduced synthesis and deposition of collagen type I and fibronectin in a cAMP-sensitive manner. nih.gov

Pharmacodynamic Characterization in Non-Human Species

Pharmacodynamic studies in rats, dogs, and guinea pigs have further characterized the in vivo profile of treprostinil ester prodrugs. A key finding is that these prodrugs, such as hexadecyl-treprostinil, are essentially inactive themselves, showing no significant binding to prostanoid receptors or effect on platelet aggregation until they are converted to active treprostinil. nih.govnih.govresearchgate.net

Pharmacokinetic and pharmacodynamic assessments in rats and dogs after inhalation of a long-chain ester prodrug demonstrated prolonged plasma levels of treprostinil with a lower maximum plasma concentration (Cmax) compared to inhaled treprostinil. nih.govnih.govresearchgate.net This profile is consistent with a sustained conversion of the prodrug in the lungs, leading to a durable therapeutic effect. nih.gov For example, efficacy in inhibiting hypoxia-induced pulmonary vasoconstriction was shown to last for at least 12 to 24 hours. nih.govnih.gov Furthermore, in guinea pig models, the long-chain ester prodrug elicited no cough, a known side effect of inhaled treprostinil, suggesting better local tolerability. nih.govresearchgate.net These studies confirm that the ester prodrug approach can successfully modify the pharmacodynamic profile of treprostinil to achieve prolonged local activity with potentially improved tolerability.

Structure Activity Relationship Sar Studies of Treprostinil Ester Derivatives

Elucidation of Structural Determinants for Prodrug Conversion Efficiency

The primary goal of creating ester derivatives of Treprostinil (B120252) is to develop long-acting prodrugs that can provide sustained release of the active therapeutic agent. nih.govnih.gov A critical factor in the design of these prodrugs is the rate at which the ester is hydrolyzed by endogenous enzymes to release the parent Treprostinil molecule. Research has demonstrated that the structure of the ester moiety, particularly the length of the alkyl chain, is a key determinant of this conversion rate. nih.gov

Screening assays focusing on the conversion of various alkyl ester prodrugs to Treprostinil have shown a clear structure-activity relationship. nih.gov Specifically, long-chain alkyl esters convert to Treprostinil more slowly than short-chain esters. The selection of a 16-carbon alkyl (palmitil) ester for the prodrug Treprostinil Palmitil was a direct result of these studies. This specific derivative exhibited the slowest rate of conversion when compared with shorter-chain analogs (e.g., 2-8 carbon alkyl chains). nih.gov This slow hydrolysis is crucial for achieving a prolonged therapeutic effect and is a desirable characteristic for a long-acting formulation intended to reduce dosing frequency. nih.gov

The favorable pharmacokinetic profile of these long-chain ester prodrugs is attributed to this gradual enzymatic conversion, which allows for sustained presentation of the active drug to its target tissues. nih.gov While specific quantitative conversion rates for Treprostinil methyl ester are not detailed in comparative studies, based on this established SAR principle, it can be inferred that as the shortest-chain alkyl ester, it would undergo much more rapid hydrolysis compared to its long-chain counterparts.

Table 1: Conceptual Relationship Between Alkyl Chain Length and Prodrug Conversion Rate
Ester Chain Length CategoryExample(s)Relative Rate of Conversion to TreprostinilExpected Duration of Action
Short-Chain Alkyl EsterMethyl, Ethyl (2-8 carbons)Fast nih.govShort
Long-Chain Alkyl EsterPalmitil (16 carbons)Slow nih.govExtended nih.gov

Influence of Ester Modifications on Receptor Interactions and Selectivity

The esterification of Treprostinil's carboxylic acid group serves to render the molecule pharmacologically inactive until the ester bond is cleaved. Studies confirm that these ester prodrugs, such as Treprostinil Palmitil, are effectively "pure prodrugs" with no inherent binding affinity for G-protein coupled receptors, including the prostanoid receptors that Treprostinil targets. nih.gov This modification ensures that the therapeutic activity is solely attributable to the parent compound after its release.

Consequently, the receptor interaction and selectivity profile of any Treprostinil ester derivative is identical to that of Treprostinil itself. Treprostinil is a potent prostacyclin (PGI₂) analog that exerts its effects by binding to several prostanoid receptors. ucl.ac.uknih.gov It demonstrates high affinity and agonist activity at the prostacyclin (IP), prostaglandin (B15479496) D₂ (DP₁), and prostaglandin E₂ (EP₂) receptors. nih.govtocris.com The activation of these receptors leads to increased levels of intracellular cyclic adenosine (B11128) monophosphate (cAMP), which mediates vasodilation and inhibition of platelet aggregation. ucl.ac.uk In contrast, Treprostinil has low affinity for EP₁ and EP₄ receptors and even lower affinity for EP₃, FP, and TP receptors. nih.gov

The modification of Treprostinil into an ester prodrug does not alter this selectivity. Instead, it acts as a pharmacokinetic switch, controlling when and for how long the active, receptor-binding form of the drug is available.

Table 2: Receptor Binding and Functional Activity of Treprostinil
ReceptorBinding Affinity (Ki, nM)Functional Activity (EC₅₀, nM)
DP₁4.4 nih.gov0.6 nih.govtocris.com
EP₂3.6 nih.gov6.2 nih.govtocris.com
IP32 nih.gov1.9 nih.govtocris.com
EP₁Low Affinity nih.govLow Activity nih.gov
EP₄Low Affinity nih.govLow Activity nih.gov
EP₃, FP, TPVery Low Affinity nih.govLow Activity nih.gov

Design and Synthesis of Novel Analogs for Research and Mechanistic Probing

The design and synthesis of novel Treprostinil analogs, particularly ester prodrugs, have been driven by clear therapeutic and research objectives. The primary challenge with Treprostinil is its short biological half-life, which necessitates continuous infusion or frequent daily dosing. nih.govnih.gov This can lead to side effects associated with transiently high peak plasma concentrations. nih.gov The design of ester prodrugs was a rational approach to create a slow-release formulation that could maintain therapeutic concentrations over an extended period, thereby improving the drug's profile. nih.gov

The synthesis of these analogs involves chemically modifying the carboxylic acid group of Treprostinil. One described synthetic route involves the alkylation of a benzindene derivative with bromoacetic acid methyl ester to form Treprostinil methyl ester, which is subsequently hydrolyzed to yield Treprostinil. google.com For the creation of longer-chain ester prodrugs, similar esterification reactions would be employed using the corresponding alkylating agent. Other synthetic approaches have focused on creating different types of prodrugs, such as the Treprostinil triethylene glycol ester analogue, synthesized from a triol precursor of Treprostinil. ucl.ac.uk

These novel analogs serve as valuable tools for mechanistic probing. By controlling the rate of drug release through the choice of ester moiety, researchers can study the downstream effects of sustained versus intermittent receptor activation. For example, the use of a long-acting prodrug like Treprostinil Palmitil allows for investigating the long-term consequences of continuous prostanoid receptor stimulation in preclinical models of pulmonary hypertension, including effects on pulmonary vascular remodeling. nih.govmedchemexpress.com This provides insights that are difficult to obtain with the short-acting parent drug alone.

Analytical Methodologies for Treprostinil Methyl Ester in Research and Development

Application in Stability Studies for Research Formulations

Stability studies are essential to determine the shelf-life of a drug substance or product by evaluating how its quality varies over time under the influence of environmental factors like temperature, humidity, and light. researchgate.net Analytical methods are the tools used to perform this evaluation.

For research formulations involving esters like Treprostinil (B120252) methyl ester or related prodrugs such as Treprostinil palmitil, a primary degradation pathway is hydrolysis, where the ester bond is cleaved to form the parent carboxylic acid (Treprostinil) and methanol (B129727). mdpi.comnih.gov Another potential degradation is transesterification if other alcohols are present in the formulation. mdpi.com

A validated, stability-indicating HPLC method is critical for these studies. Such a method would be used to:

Quantify the remaining amount of Treprostinil methyl ester at various time points.

Detect and quantify the formation of key degradation products, most notably Treprostinil.

Monitor the formation of any other impurities that may arise during storage.

By tracking the decrease in the concentration of the ester and the increase in its degradants over time, researchers can establish the degradation kinetics and determine appropriate storage conditions and shelf-life for the research formulation.

Role as a Reference Standard in Quality Control and Method Validation for Treprostinil Synthesis

Treprostinil methyl ester serves a critical function as a reference standard in the synthesis of Treprostinil. synzeal.com A reference standard is a highly purified compound that is used as a measurement benchmark in analytical tests.

Its roles in quality control (QC) and method validation include:

Impurity Profiling: Treprostinil methyl ester can be an intermediate in the synthesis of Treprostinil. Therefore, it may be present as a process-related impurity in the final API. A well-characterized reference standard of Treprostinil methyl ester is essential for developing and validating analytical methods capable of detecting and quantifying its presence in batches of Treprostinil.

Method Validation: During the validation of the analytical method for Treprostinil, the Treprostinil methyl ester reference standard can be used to demonstrate the method's specificity. It is spiked into samples of the API to ensure that the chromatographic method can adequately separate the methyl ester from the main Treprostinil peak.

System Suitability: In routine QC analysis of Treprostinil, a solution containing both Treprostinil and the Treprostinil methyl ester reference standard might be used to check the resolution and suitability of the chromatographic system before analyzing samples.

The availability of Treprostinil methyl ester with detailed characterization data is crucial for its use as a reference standard in analytical method development and quality control applications during the commercial production of Treprostinil. synzeal.com

Formulation Research and Advanced Delivery Systems for Preclinical Studies of Treprostinil Ester Prodrugs

Development of Lipid Nanoparticle Formulations for Research Applications

The short half-life of treprostinil (B120252) necessitates frequent administration, posing challenges for its therapeutic use. To address this, research has focused on developing long-acting formulations, including the use of ester prodrugs of treprostinil packaged into lipid nanoparticle (LNP) carriers. These advanced formulations are designed to provide sustained release of the active drug, potentially reducing dosing frequency and improving its therapeutic profile in preclinical models.

One area of investigation involves the chemical modification of treprostinil into an alkyl prodrug, which is then encapsulated within an LNP. A notable example from preclinical research is a 16-carbon alkyl ester derivative of treprostinil. nih.govresearchgate.net This prodrug, treprostinil palmitil (TP), is formulated as a lipid nanoparticle for inhaled administration and is referred to as treprostinil palmitil inhalation suspension (TPIS). researchgate.net The TPIS formulation consists of treprostinil palmitil, squalane, and DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) in a 45/45/10 molar ratio. researchgate.net These lipid nanoparticles are prepared using a flash-precipitation method. researchgate.net

Preclinical screening of these TPD-LNP (treprostinil prodrug-lipid nanoparticle) formulations in a rat model of hypoxia-induced pulmonary vasoconstriction has shown promising results. The TPD-LNP formulation demonstrated an extended vasodilatory effect while showing an approximately 10-fold lower maximum plasma concentration (Cmax) of treprostinil compared to an inhaled treprostinil solution. nih.govresearchgate.net This favorable pharmacokinetic profile is attributed to the gradual dissociation of the treprostinil prodrug from the LNP carrier, followed by its subsequent conversion back to active treprostinil. nih.govresearchgate.net This sustained presentation of treprostinil to the lungs and plasma supports the potential for a less frequent dosing schedule in the absence of adverse events associated with high peak plasma concentrations. nih.govresearchgate.net

Table 1: Characteristics of a Preclinical Treprostinil Prodrug Lipid Nanoparticle Formulation
ComponentDetailsReference
ProdrugTreprostinil Palmitil (TP), a 16-carbon alkyl ester derivative of Treprostinil. researchgate.net
CarrierLipid Nanoparticle (LNP) nih.govresearchgate.net
Formulation NameTreprostinil Palmitil Inhalation Suspension (TPIS) researchgate.net
ExcipientsSqualane, DSPE-PEG2000 researchgate.net
Molar RatioTP / Squalane / DSPE-PEG2000 (45/45/10) researchgate.net
Preclinical ModelRat model of hypoxia-induced pulmonary vasoconstriction nih.govresearchgate.net
Key Preclinical Finding~10-fold lower plasma Cmax of Treprostinil compared to inhaled TRE solution, with extended vasodilatory effect. nih.govresearchgate.net

Research on Inhaled Delivery Systems (e.g., Dry Powder Inhalers, Metered-Dose Inhalers) for Preclinical Evaluation

Beyond lipid nanoparticles for nebulization, research has extended to other inhaled delivery systems for treprostinil ester prodrugs to enhance convenience and patient compliance. mdpi.com These include the development of solution-based metered-dose inhalers (MDIs) and dry powder inhalers (DPIs). nih.govresearchgate.net The primary prodrug in these investigations is treprostinil palmitil (TP), the 16-carbon ester prodrug of treprostinil. nih.gov The goal of these alternative formulations is to match the favorable pharmacokinetic and efficacy profiles observed with the nebulized lipid nanoparticle suspension (TPIS). nih.govresearchgate.net

The development of a treprostinil palmitil inhalation aerosol (TPIA), a solution-based MDI, involved an iterative process of evaluating formulation performance both in vitro and in vivo. nih.gov This process included assessing TP and excipient solubility, chemical and physical stability, and aerosol properties. nih.gov Confirmatory preclinical testing in rats (pharmacokinetics and efficacy) and guinea pigs (cough potential) was also conducted. nih.gov A significant challenge in developing a solution-based MDI was ensuring the chemical stability of the ester prodrug. Researchers observed that using ethanol (B145695) as a cosolvent led to the transesterification of treprostinil palmitil into treprostinil ethyl ester. nih.gov Switching to a more sterically hindered alcohol, such as isopropyl alcohol (IPA), diminished this reaction and improved chemical stability. nih.gov The optimized MDI formulation, TPIA-W, demonstrated uniform drug delivery in vitro, a pharmacokinetic profile suitable for once-daily administration, efficacy for at least 12 hours in a hypoxic challenge model, and a significantly higher cough threshold compared to the parent drug, treprostinil. nih.gov

In addition to MDIs, dry powder inhaler (DPI) formulations of treprostinil palmitil (TPIP) have also been evaluated in preclinical studies. researchgate.net Like the MDI and nebulized suspension, the TPIP formulation relies on endogenous lung esterases to convert the prodrug into active treprostinil, providing a sustained therapeutic effect. researchgate.net Preclinical studies in rats and dogs have shown that these inhaled formulations of TP can be efficacious for up to 24 hours post-administration. mdpi.comresearchgate.net

Table 2: Comparison of Preclinical Inhaled Delivery Systems for Treprostinil Palmitil (TP)
Delivery SystemFormulation NameDescriptionKey Preclinical Findings/Development NotesReference
NebulizerTPIS (Treprostinil Palmitil Inhalation Suspension)Solid lipid nanoparticle suspension.Prolonged inhibition of pulmonary vasoconstriction in rodents (up to 24h); significantly lower systemic TRE levels. mdpi.comnih.gov
Metered-Dose Inhaler (MDI)TPIA (Treprostinil Palmitil Inhalation Aerosol)Solution-based formulation.PK profile suitable for once-daily administration; efficacy for at least 12h in rats; higher cough threshold than TRE. Use of IPA as a cosolvent improved chemical stability by reducing transesterification. nih.gov
Dry Powder Inhaler (DPI)TPIP (Treprostinil Palmitil Inhalation Powder)Dry powder formulation.Persistent formation of TRE via lung esterases; efficacy shown for up to 24h in rat and dog PK studies. researchgate.net

Exploration of Transdermal Research Systems for Compound Delivery

Transdermal delivery represents another non-invasive route being explored for treprostinil to provide steady, controlled release and bypass first-pass metabolism. nih.govmdpi.com Research in this area has focused on the design and evaluation of adhesive-type transdermal patches. nih.gov

In one study, an adhesive transdermal patch of treprostinil was formulated and optimized using a 3²-factorial design. nih.gov The investigation focused on the effects of the drug amount and the concentration of a permeation enhancer on drug release and transdermal flux. nih.gov The patches were prepared using a solvent evaporation method, where treprostinil and a permeation enhancer were dissolved in ethyl acetate (B1210297) before being mixed with a pressure-sensitive adhesive and cast into a film. nih.gov

The optimized patch demonstrated favorable pharmaceutical properties, including high drug content (>95%), suitable surface morphology, and the absence of drug crystallization. nih.gov In vitro release studies showed a steady release of treprostinil over 12 hours, following a Fickian diffusion mechanism, which is ideal for transdermal therapy. nih.gov The optimized formulation achieved a transdermal flux of approximately 23.26 µg/cm²/h. nih.gov Pharmacokinetic studies in rats revealed that the transdermal patch resulted in significantly higher treprostinil absorption and a relative bioavailability of 237% compared to oral administration. nih.gov These findings underscore the potential of a transdermal system to effectively deliver treprostinil through the skin as a promising alternative administration route. nih.gov

Table 3: Properties of an Optimized Treprostinil Transdermal Patch in a Preclinical Study
ParameterFindingReference
Delivery SystemAdhesive-type transdermal patch nih.gov
Drug State in PatchAmorphous (confirmed by DSC thermograms) nih.gov
In Vitro Drug Release (12h)~81% nih.gov
Release MechanismFickian diffusion nih.gov
Transdermal Flux~23.26 µg/cm²/h nih.gov
Relative Bioavailability (vs. Oral in rats)237% nih.gov

Future Directions and Emerging Research Perspectives for Treprostinil Methyl Ester

Potential for Further Exploration as a Model Compound in Prodrug Design

The core principle of a prodrug strategy is to modify a pharmacologically active agent to overcome specific limitations, such as a short half-life or adverse side effects. Treprostinil (B120252), while effective, requires continuous infusion or multiple daily doses due to its short biological half-life. nih.gov Esterification of treprostinil's carboxylic acid group is a key prodrug approach to address this challenge.

Treprostinil methyl ester is an ideal candidate for exploration as a model compound in this context. Its relatively simple structure allows for the systematic study of esterase-mediated hydrolysis kinetics. By comparing the rate of conversion of treprostinil methyl ester to the parent drug, treprostinil, with that of more complex esters (e.g., ethyl, butyl, or long-chain alkyl esters like palmitil), researchers can establish fundamental structure-activity relationships. For instance, screening assays have demonstrated that longer alkyl chain treprostinil ester prodrugs exhibit slower rates of conversion to treprostinil. nih.gov

Future research could systematically evaluate a series of alkyl esters, starting with the methyl ester, to precisely map how chain length and steric hindrance affect hydrolysis rates and, consequently, the pharmacokinetic profile. This would provide a valuable dataset for designing future treprostinil prodrugs with finely tuned release profiles.

Table 1: Comparative Properties of Treprostinil and its Ester Prodrugs for Prodrug Design Modeling

Feature Treprostinil (Active Drug) Treprostinil Methyl Ester (Model Prodrug) Treprostinil Palmitil (Long-Chain Prodrug)
Primary Moiety Carboxylic Acid Methyl Ester Palmitil Ester
Expected Hydrolysis Rate N/A Fast Slow nih.gov
Potency at IP Receptor High Low/None (as prodrug) Low/None (as prodrug) nih.gov

| Research Utility | Pharmacological baseline | Model for hydrolysis kinetics | Model for sustained release nih.govnih.gov |

Advancements in Synthetic Routes for Improved Scalability and Sustainability

The synthesis of treprostinil prodrugs can be complex, often requiring protecting group strategies to avoid side reactions with the secondary hydroxyl groups on the parent molecule. ucl.ac.ukresearchgate.net For example, attempts to directly couple treprostinil with other molecules using standard coupling agents have resulted in multiple products and unreacted starting material. ucl.ac.uk A common approach involves the esterification of the carboxylic acid, such as in the formation of treprostinil ethyl ester, to allow for subsequent modifications of the hydroxyl groups. ucl.ac.uk

Advancements could focus on:

Catalytic Methods: Investigating novel catalysts for the direct and selective methylation of treprostinil's carboxylic acid in the presence of its hydroxyl groups.

Flow Chemistry: Implementing continuous flow synthesis processes, which can offer better control over reaction conditions, improve safety, and facilitate easier scaling compared to batch processing.

Green Chemistry Principles: Utilizing more environmentally benign solvents and reagents to reduce the ecological footprint of the synthesis. For example, exploring enzymatic catalysis for the esterification process could offer high specificity under mild conditions.

Integration with Advanced Preclinical Disease Models for Mechanistic Insights

Preclinical studies of treprostinil and its prodrugs have utilized various animal models to demonstrate efficacy. For example, treprostinil palmitil inhalation suspension has been shown to inhibit pulmonary vasoconstriction induced by hypoxia or the thromboxane (B8750289) mimetic U46619 in rats and dogs for over 24 hours. nih.gov Furthermore, in the sugen/hypoxia rat model of severe pulmonary arterial hypertension (PAH), inhaled treprostinil palmitil was more effective at inhibiting pulmonary vascular remodeling than intravenously infused treprostinil, suggesting a significant local effect in the lungs. nih.gov Another established model for studying severe PAH is the rat SU5416-hypoxia model, where treprostinil has been shown to reduce right ventricular systolic pressure and improve cardiac function. researchgate.net

Future research should integrate treprostinil methyl ester into these advanced preclinical models. As a rapidly hydrolyzed ester, it could be used to investigate the initial, localized effects of treprostinil delivery to specific tissues, such as the lungs, before systemic distribution.

Moreover, emerging in vitro models offer powerful platforms for mechanistic studies. The development of "organ-on-a-chip" technology, which uses microfluidic systems to create 3D cell culture environments that mimic human organ physiology, could be transformative. mdpi.com A "lung-on-a-chip" model could be used to study the direct effects of aerosolized treprostinil methyl ester on pulmonary vascular cells, providing insights into its local metabolism and cellular signaling pathways without the complexities of a whole-animal system.

Table 2: Preclinical Models for Future Treprostinil Methyl Ester Research

Model Type Specific Example Potential Research Question for Treprostinil Methyl Ester
In Vivo (Animal) Sugen/Hypoxia Rat Model of PAH Does localized delivery and rapid conversion of the methyl ester in the lung impact vascular remodeling differently than systemic administration? nih.gov
In Vivo (Animal) Hypoxia-Induced Vasoconstriction What is the duration of action following inhalation of the methyl ester compared to longer-chain esters? nih.gov
Ex Vivo / In Vitro Isolated Perfused Lung How quickly is treprostinil methyl ester metabolized within the lung tissue, and what are the primary metabolites?

| In Vitro (Advanced) | Lung-on-a-Chip | What are the direct cellular effects on endothelial and smooth muscle cells upon exposure to the methyl ester prodrug versus the active treprostinil? mdpi.com |

Unexplored Biological Activities or Interactions in Non-Clinical Systems

The therapeutic effects of treprostinil are primarily attributed to its potent vasodilatory and anti-proliferative actions mediated through the prostacyclin (IP) receptor. However, research into its prodrugs has suggested that treprostinil may have other beneficial activities. For instance, treprostinil palmitil has demonstrated antifibrotic and anti-inflammatory activity in rodent models of pulmonary fibrosis and asthma. nih.gov Additionally, studies on the parent compound, treprostinil, have shown that it can increase the number and angiogenic potential of endothelial progenitor cells in preclinical models, which could contribute to vascular repair. nih.gov

These findings open the door for future non-clinical research into treprostinil methyl ester to explore whether such effects are intrinsic to treprostinil itself or are influenced by the prodrug's chemistry and delivery mechanism. Key research areas include:

Anti-inflammatory and Antifibrotic Effects: Using cell culture models of lung fibroblasts or immune cells to determine if treprostinil methyl ester, or its rapid conversion to treprostinil in situ, can modulate inflammatory cytokine production or fibroblast-to-myofibroblast differentiation.

Vascular Repair and Angiogenesis: Investigating the impact of treprostinil methyl ester on endothelial cell migration, proliferation, and tube formation in in vitro angiogenesis assays. This could clarify the role of localized treprostinil delivery in promoting vascular health.

Off-Target Interactions: As a pure prodrug, ester derivatives are expected to have no inherent binding to prostanoid receptors. nih.gov However, high-throughput screening in non-clinical systems could be employed to investigate any potential, unexpected interactions of treprostinil methyl ester with other cellular targets prior to its hydrolysis.

By systematically investigating these areas, the scientific community can build a more comprehensive understanding of treprostinil's full therapeutic potential and refine the design of the next generation of prostacyclin-based therapies.

Table of Mentioned Compounds

Compound Name
Bromoacetyl acylmethylsulfonamide
Carbodimidazole
Diazomethane
Diphenylphosphoryl azide
Griseofulvin
Irbesartan
Leucine
Mannitol
Methanesulfonamide
N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride
N,O-bis(trimethysilyl)acetimidate
N-hydroxysuccinimide
Pentanoyl chloride
Spirapril
Trehalose
Treprostinil
Treprostinil ethyl ester
Treprostinil methyl ester
Treprostinil N-acyl methylsulfonamide
Treprostinil palmitil

Q & A

FAQs for Methyl Ester Research (General Framework)

(Note: No evidence directly addresses "Treprostinil methyl ester." These FAQs are generalized for methyl ester research based on experimental design and analysis principles from the provided sources.)

How can experimental parameters be optimized for methyl ester synthesis to achieve high purity and yield?

Methodological Answer:

  • Use response surface methodology (RSM) or Taguchi experimental design to systematically evaluate parameters such as catalyst type (e.g., KOH vs. NaOH), molar ratio of alcohol to substrate, reaction temperature, and catalyst concentration .
  • For example, in biodiesel production, the Taguchi method identified catalyst concentration as the most influential parameter, with optimal conditions yielding >96% purity when using 1.5 wt% KOH at 60°C and a 1:6 oil-to-methanol molar ratio .
  • Validate results via gas chromatography (GC) or GC-MS to quantify methyl ester content and identify byproducts like acetic acid or water .

How should researchers resolve contradictions in methyl ester yield data across studies with similar experimental setups?

Analytical Approach:

  • Compare critical parameters (e.g., feedstock purity, catalyst activity, reaction time) that may differ subtly between studies. For instance, free fatty acid (FFA) content in raw oil significantly impacts transesterification efficiency; acid-catalyzed methods are preferred for high-FFA feedstocks .
  • Conduct sensitivity analysis using orthogonal arrays (Taguchi method) to isolate variable interactions. For example, catalyst type (NaOH vs. KOH) may show marginal differences in yield (<5%) under identical conditions, but temperature deviations (±10°C) could cause larger discrepancies .
  • Replicate experiments with strict quality control (e.g., anhydrous methanol, inert atmosphere) to minimize external variables .

What advanced techniques are recommended for characterizing methyl ester byproducts and impurities?

Characterization Strategies:

  • FTIR spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) and monitor reaction progress .
  • GC-MS analysis : Quantify fatty acid methyl ester (FAME) composition and detect trace impurities (e.g., residual glycerides, alcohols) with <1% detection limits .
  • 1H/13C NMR : Confirm esterification completion by tracking the disappearance of carboxylic acid protons (δ ~12 ppm) and emergence of methyl ester signals (δ ~3.6 ppm) .

How can researchers design statistically robust experiments for methyl ester process optimization?

Statistical Design Principles:

  • Use orthogonal arrays (e.g., L9 Taguchi design) to reduce the number of trials while capturing interactions between 3–4 parameters at multiple levels .
  • Calculate signal-to-noise (S/N) ratios to prioritize parameters with the largest impact on yield. For example, catalyst concentration contributed >77% to variance in rapeseed methyl ester yield, whereas molar ratio had minimal influence .
  • Validate findings via ANOVA to ensure reproducibility (p < 0.05) and report confidence intervals for yield predictions .

What are common pitfalls in reporting methyl ester synthesis methods, and how can they be avoided?

Reporting Standards:

  • Avoid omitting critical details : Specify catalyst purity (e.g., ≥95% KOH), solvent drying methods (e.g., molecular sieves), and reaction vessel geometry (e.g., double-pipe static mixers enhance mass transfer ).
  • Cite validation protocols : For known compounds, reference established synthesis procedures; for novel esters, provide full spectral data (IR, NMR, MS) and purity metrics (HPLC/GC) .
  • Disclose byproduct management : Describe extraction techniques (e.g., ether washes to isolate esters from aqueous phases ) and waste disposal protocols compliant with green chemistry principles .

Caveats and Limitations

  • The above FAQs derive from general methyl ester research in the provided evidence. Treprostinil methyl ester , a prostacyclin analog used in pulmonary hypertension, is not mentioned in the sources. Its synthesis, stability, or pharmacological properties may differ significantly from biodiesel-related esters.
  • For Treprostinil-specific FAQs, consult peer-reviewed pharmacological studies or patent literature not included in the provided evidence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Treprestinil methyl ester
Reactant of Route 2
Reactant of Route 2
Treprestinil methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.